1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide
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Overview
Description
1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a piperidine ring substituted with a tert-butylbenzoyl group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine-4-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby affecting cellular respiration .
Comparison with Similar Compounds
- 1-(4-Tert-butylbenzoyl)piperidine-4-carboxamide
- 1-(4-Tert-butylbenzoyl)-N-(3,4-dichlorophenyl)piperidine-4-carboxamide
- 4-tert-Butylbenzoyl chloride
Comparison: 1-(4-Tert-butylbenzoyl)piperidine-4-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butylbenzoyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-tert-butylbenzoyl)piperidine-4-carbohydrazide |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-10-8-12(9-11-20)15(21)19-18/h4-7,12H,8-11,18H2,1-3H3,(H,19,21) |
InChI Key |
STYFFWFOANQIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NN |
Origin of Product |
United States |
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